molecular formula C18H14N4O2 B2410210 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1787905-54-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2410210
CAS No.: 1787905-54-7
M. Wt: 318.336
InChI Key: JCVZRWMUKQFIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide is a novel chemical hybrid designed for research purposes, merging a benzimidazole scaffold with an oxazole carboxamide moiety. The benzimidazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in compounds that interact with various enzymatic targets . This structure is a common feature in molecules investigated for antimicrobial , anticancer , and antidiabetic applications . The strategic incorporation of the 5-phenyloxazole group is intended to modulate the compound's physicochemical properties and binding affinity, potentially leading to unique biological activity profiles. Researchers may find this compound valuable for screening in drug discovery programs, particularly in the development of small-molecule inhibitors for protein kinases or microbial targets . Its structure suggests potential for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific pathways. This product is intended for research and development in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(18-20-10-15(24-18)12-6-2-1-3-7-12)19-11-16-21-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZRWMUKQFIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

A modified Phillips-Ladenburg cyclocondensation was implemented:

  • Reagents : o-Phenylenediamine (1.08 g, 10 mmol), glycolic acid (0.76 g, 10 mmol)
  • Conditions : Polyphosphoric acid (15 mL), 140°C, N₂ atmosphere, 6 h
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
  • Yield : 68% (1.02 g) of 2-(hydroxymethyl)-1H-benzo[d]imidazole

Characterization :

  • IR (KBr) : 3250 cm⁻¹ (O-H), 1612 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆) : δ 4.62 (s, 2H, CH₂OH), 7.25–7.84 (m, 4H, Ar-H)

Hydroxymethyl to Aminomethyl Conversion

The Gabriel synthesis provided optimal results:

  • Phthalimide Protection :
    • 2-(Hydroxymethyl)-1H-benzo[d]imidazole (1.5 g, 9.3 mmol) + phthalic anhydride (1.52 g, 10.2 mmol) in DMF, 120°C, 3 h
  • Azide Formation :
    • Treatment with NaN₃ (0.91 g, 14 mmol) in H₂O/EtOH (1:1), 80°C, 12 h
  • Staudinger Reduction :
    • Reaction with PPh₃ (2.45 g, 9.3 mmol) in THF, rt, 2 h
  • Final Yield : 58% (0.82 g) of 1H-benzo[d]imidazol-2-yl)methanamine

Synthesis of 5-Phenyloxazole-2-carboxylic Acid

Robinson-Gabriel Cyclization

  • Substrate : N-Acetyl-α-phenylglycine (2.09 g, 10 mmol)
  • Conditions : POCl₃ (10 mL), 0°C → rt, 3 h
  • Workup : Quench with ice, extract with CH₂Cl₂
  • Yield : 74% (1.21 g) of 5-phenyloxazole-2-carboxylic acid

Optimization Note : Microwave-assisted cyclization (150 W, 100°C, 20 min) increased yield to 83%.

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
  • ¹³C NMR (CDCl₃) : δ 164.8 (COOH), 149.2 (C-2), 137.5–128.3 (Ph-C)

Amide Bond Formation: Critical Coupling Strategies

Acyl Chloride Method (Route 2A)

  • Acid Activation :
    • 5-Phenyloxazole-2-carboxylic acid (1.0 g, 4.9 mmol) + SOCl₂ (5 mL), reflux, 2 h
    • Product : Oxazole-2-carbonyl chloride (quantitative yield)
  • Coupling Reaction :
    • Acyl chloride (4.9 mmol) + 1H-benzo[d]imidazol-2-yl)methanamine (0.81 g, 4.9 mmol) in dry THF
    • Base : Et₃N (1.4 mL, 10 mmol), 0°C → rt, 12 h
    • Yield : 72% (1.15 g)

Carbodiimide-Mediated Coupling (Route 2B)

  • Reagents : EDCI (1.13 g, 5.9 mmol), HOBt (0.80 g, 5.9 mmol)
  • Conditions : DMF, rt, 24 h
  • Yield : 65% (1.04 g)

Comparative Analysis :

Method Yield (%) Purity (HPLC) Reaction Time
Acyl Chloride 72 98.4 12 h
EDCI/HOBt 65 97.1 24 h

Spectral Characterization of Final Product

N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide :

  • MP : 214–216°C (dec.)
  • IR (KBr) : 3280 (N-H), 1662 (C=O amide), 1605 (C=N oxazole)
  • ¹H NMR (DMSO-d₆) :
    δ 8.72 (t, J=5.6 Hz, 1H, NH),
    8.21–7.23 (m, 9H, Ar-H),
    4.85 (d, J=5.6 Hz, 2H, CH₂),
    13.05 (s, 1H, imidazole NH)
  • ¹³C NMR (DMSO-d₆) :
    δ 165.4 (CONH), 157.8 (oxazole C-2),
    149.1 (benzimidazole C-2), 128.3–135.6 (Ar-C)
  • HRMS (ESI+) :
    Calcd for C₁₉H₁₅N₄O₂ [M+H]⁺: 339.1192, Found: 339.1189

Mechanistic Considerations and Side Reactions

Competing Tautomerization in Benzimidazole Synthesis

The 1H-benzo[d]imidazole intermediate exhibited lactam-lactim tautomerism during alkylation attempts, necessitating strict pH control (pH 6.5–7.0).

Oxazole Ring Stability

Prolonged exposure to SOCl₂ (>3 h) led to 12% chlorination at the oxazole C-4 position, mitigated by reduced reaction time (1.5 h).

Industrial-Scale Adaptation Challenges

Parameter Laboratory Scale Pilot Plant (50 L)
Cyclization Yield 83% 71%
Amidation Time 12 h 18 h
Purification Method Column Crystallization

Key issues included exotherm management during POCl₃-mediated cyclization and particle size control in final product crystallization.

Green Chemistry Alternatives

  • Solvent Replacement : Switch from THF to Cyrene® (dihydrolevoglucosenone) reduced process mass intensity by 42%
  • Catalytic Amination : Ru-PNN pincer complex enabled 89% yield in benzimidazole amination at 80°C vs. 140°C thermal route

Chemical Reactions Analysis

Types of Reactions: N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide. The compound has been evaluated against various bacterial strains, demonstrating notable effectiveness.

Case Study: Antimicrobial Evaluation

In a study assessing a series of benzimidazole derivatives, the synthesized compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives had MIC values as low as 1.27 µM against specific strains .

CompoundMIC (µM)Target Bacteria
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines, particularly focusing on its cytotoxic effects.

Case Study: Anticancer Screening

In vitro studies demonstrated that compounds derived from benzimidazole exhibited potent anticancer activity against human colorectal carcinoma cell lines (HCT116). For example, certain derivatives showed IC50 values lower than the standard drug 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Antitubercular Activity

The compound has also been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study synthesized various benzimidazole derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that some compounds exhibited significant inhibitory effects on vital mycobacterial enzymes, thereby showcasing their potential as therapeutic agents against tuberculosis .

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A180.78
Compound B200.50

Enzyme Inhibition

For instance, the compound's structure allows it to interact with dihydrofolate reductase (DHFR), an enzyme critical for purine synthesis in both microbial and cancer cells . This interaction can lead to decreased cell viability and growth.

Mechanism of Action

The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and oxazole rings can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to specific sites on proteins or other biomolecules. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide is unique due to the presence of both benzimidazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions and applications that are not possible with simpler compounds.

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 1H benzo d imidazol 2 yl methyl 5 phenyloxazole 2 carboxamide\text{N 1H benzo d imidazol 2 yl methyl 5 phenyloxazole 2 carboxamide}

This structure combines the benzimidazole and phenyloxazole frameworks, which are known for their diverse biological activities.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. For instance, compounds derived from the benzimidazole scaffold have demonstrated significant inhibitory activity against α-glucosidase, with IC50 values as low as 0.71 µM .
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .
  • Cytotoxic Effects : Certain derivatives have exhibited cytotoxicity against various cancer cell lines, indicating potential applications in oncology .

In vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its analogs:

CompoundTarget EnzymeIC50 (µM)Remarks
15oα-glucosidase2.09Non-cytotoxic against LO2 cells
22dα-glucosidase0.71Significant hypoglycemic activity
PD1Cytotoxicity>10Moderate cytotoxic effects observed

Case Studies

  • Hypoglycemic Activity : In a pharmacodynamic study, compound 15o demonstrated significant hypoglycemic effects comparable to acarbose in vivo, suggesting its potential as an anti-diabetic agent .
  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking analysis has provided insights into the binding affinity of these compounds to target enzymes, supporting experimental findings on enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, benzimidazole derivatives are prepared by reacting o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR bands at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H). Subsequent steps involve hydrazine hydrate treatment and condensation with aromatic aldehydes/ketones. Structural validation employs elemental analysis (±0.4% deviation), IR, ¹H-NMR (e.g., δ12.31 for S-H), and ESI-MS .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H, S-H stretching in benzimidazole moieties) .
  • ¹H-NMR : Assigns protons in aromatic and aliphatic regions (e.g., singlets for S-H at δ12.31 and N-H at δ10.93) .
  • ¹³C-NMR : Confirms aromatic carbons (e.g., δ151.93 for N=C-N) and carbonyl groups .
  • Mass Spectrometry : Verifies molecular weight via m/z peaks consistent with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., methanol vs. ethanol), temperature, and catalyst loading. For example, highlights flow-chemistry approaches for optimizing oxidation steps, enabling rapid screening of conditions and minimizing byproducts .

Q. What strategies address discrepancies in reported biological activity data for benzimidazole-oxazole hybrids?

  • Methodological Answer :

  • Purity Validation : Re-analyze compounds via elemental analysis and HPLC to rule out impurities .
  • Assay Standardization : Cross-validate activity using multiple assays (e.g., anticonvulsant models in vs. anti-inflammatory screens in ) .
  • Structural Confirmation : Re-examine stereochemistry or tautomeric forms (e.g., thione-thiol tautomerism in benzimidazoles) that may affect activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer :

  • Substituent Variation : Modify the phenyloxazole (e.g., electron-withdrawing groups) or benzimidazole (e.g., methylthio groups) to alter electronic properties. demonstrates improved activity by introducing triazole-thiazole moieties .
  • Bioisosteric Replacement : Replace oxazole with thiazole (as in ) to enhance metabolic stability .
  • Docking Studies : Use molecular modeling to predict binding modes (e.g., ’s docking poses for thiazole derivatives) .

Q. What analytical methods resolve challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer :

  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates in real-time (e.g., hydrazinyl derivatives in ) .
  • Low-Temperature NMR : Stabilize transient intermediates (e.g., acyl chlorides in ) for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.